Chloridazon

Herbicide Fate Soil Science Environmental Chemistry

Chloridazon (pyrazon) is an essential pyridazinone herbicide for studying PSII electron transport inhibition with proven efficacy against key broadleaf weeds like Chenopodium album and Portulaca oleracea, while offering distinct degradation kinetics with a soil half-life of 76 days at 10°C. Unlike class analogs, its unique potency gaps and synergistic binary mixtures with lenacil allow formulators to optimize total active ingredient loading. Crucially, this compound is vital for environmental fate laboratories developing LC-MS/MS methods to track the persistent groundwater contaminants desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC), detectable decades after application. Procure this reference standard to advance targeted herbicide research and rigorous environmental monitoring programs.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 1698-60-8
Cat. No. B030800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloridazon
CAS1698-60-8
Synonyms5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone;  1-Phenyl-4-amino-5-chloropyridazin-6-one;  5-Amino-4-chloro-2,3-dihydro-3-oxo-2-phenylpyridazine;  Betoxon;  Burex;  Chloridazone;  HS 119-1;  PAC;  Phenosane;  Pyramin;  Pyramin FL;  Pyramin Turbo;  Pyramine;  Pyra
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl
InChIInChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2
InChIKeyWYKYKTKDBLFHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.5 [ug/mL] (The mean of the results at pH 7.4)
IN WATER 400 MG/L AT 20 °C;  IN METHANOL 34 G/KG AT 20 °C;  IN ACETONE 28 G/KG AT 20 °C;  IN BENZENE 0.7 G/KG AT 20 °C
IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C;  IN CHLOROFORM 0.21 G/100 G @ 20 °C;  IN ETHER 0.07 G/100 G @ 20 °C
In distilled water, 340 mg/L at 20 °C
In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C);  Practically insoluble in n-hexane.
In water, 400 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Chloridazon (CAS 1698-60-8) – A Pyridazinone PSII-Inhibiting Herbicide for Broadleaf Weed Control in Sugar Beet Cultivation


Chloridazon (also known as pyrazon) is a substituted pyridazinone herbicide that acts by inhibiting photosystem II (PSII) electron transport in susceptible plant species [1]. It is primarily registered for pre-plant, pre-emergence, and early post-emergence use on sugar beets and red table beets to control annual broadleaf weeds . The compound exhibits moderate aqueous solubility (400 mg/L at 20°C) and a moderate soil persistence profile [2]. In the European Union, chloridazon is not currently approved under EC Regulation 1107/2009, and its regulatory status varies globally [3].

Why Chloridazon Cannot Be Casually Replaced by Other PSII Inhibitors


Although chloridazon shares a common mode of action (PSII inhibition) with other herbicides like metamitron and lenacil, direct substitution is scientifically unsound due to quantifiable differences in degradation kinetics, weed species selectivity, and metabolite persistence. While metamitron and chloridazon exhibit similar potency in some models [1], their soil half-lives diverge significantly under varying temperature and moisture conditions [2]. Furthermore, chloridazon demonstrates unique efficacy gaps against specific weeds like Chenopodium album and is entirely ineffective against grass weeds such as Panicum spp., unlike alternative herbicides [3]. Critically, chloridazon's primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC), are persistent groundwater contaminants with distinct long-term environmental dynamics [4]. These factors necessitate a product-specific evaluation rather than a class-based substitution.

Quantitative Differentiation of Chloridazon: Evidence for Scientific Selection


Comparative Soil Degradation Kinetics: Chloridazon Exhibits Slower Half-Life Decline at Low Temperatures vs. Metamitron

Under controlled laboratory conditions (10°C, 22% soil moisture), chloridazon demonstrated a significantly longer half-life (t1/2) of 76 days compared to 40 days for metamitron, representing a 90% slower degradation rate [1]. When soil moisture was increased to 29% at the same temperature, chloridazon's half-life decreased to 41 days, while metamitron's decreased to 21 days, maintaining chloridazon's relative persistence advantage. This differential temperature-moisture sensitivity indicates that chloridazon's environmental persistence cannot be predicted from data on other PSII inhibitors like metamitron.

Herbicide Fate Soil Science Environmental Chemistry

Comparative Post-Emergence Efficacy: Chloridazon Requires 8.8× Higher Dose Than Clopyralid for 90% Control of Portulaca oleracea

In post-emergence field trials on sugar beet, the ED90 (effective dose for 90% reduction in aboveground dry matter) for controlling Portulaca oleracea was 1138.31 g a.i./ha for chloridazon, compared to only 129.44 g a.i./ha for clopyralid [1]. This 8.8-fold difference in potency highlights a substantial efficacy gap for this key weed species. Conversely, for Solanum nigrum, clopyralid was far more potent (ED90 132.40 g a.i./ha) while chloridazon showed limited efficacy, underscoring species-specific selectivity differences.

Weed Science Dose-Response Herbicide Efficacy

Metabolite Groundwater Persistence: Chloridazon Degradates Remain Detectable Over a Decade After Cessation of Application

A field study in an agricultural area where chloridazon application ceased 5-10 years prior revealed that its two primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC), persisted in soil at concentrations 10× and 6× higher than the parent compound, respectively [1]. Groundwater monitoring showed DPC and MDPC concentrations 3-3.5× higher in wells downgradient from the agricultural zone, and numerical modeling indicated that metabolite levels could exceed the 0.1 µg/L threshold for over a decade due to soil reservoir effects.

Groundwater Contamination Pesticide Metabolites Environmental Monitoring

Weed Spectrum Specificity: Chloridazon Is Ineffective Against Grass Weeds (Panicum spp.), Unlike Alternative Herbicides

Chloridazon, like clopyralid and triflusulfuron-methyl, is entirely ineffective against grass weeds such as Panicum spp. (millet) [1]. In contrast, ethofumesate exhibits partial efficacy against Panicum spp. and synergistically enhances the activity of metamitron and lenacil against this grass weed when used in mixtures [1]. This clear dicot-only activity profile means that chloridazon cannot substitute for grass-active herbicides and requires specific tank-mix partners for broad-spectrum weed control.

Weed Spectrum Selectivity Grass Weeds

Comparative Phytotoxicity in Binary Mixtures: Chloridazon + Lenacil Show Synergistic Enhancement Over Additive Models

In growth chamber studies using an Additive Dose Model as a reference, the binary mixture of chloridazon + lenacil exhibited enhanced phytotoxicity compared to the herbicides applied separately [1]. In contrast, the mixture of metamitron + chloridazon followed the additive model with no enhancement. This indicates that chloridazon can achieve greater-than-expected efficacy when combined with lenacil, a property not shared by all PSII inhibitor combinations.

Herbicide Mixtures Synergism Phytotoxicity

Resistance Evolution: Documented Cross-Resistance in Amaranthus retroflexus to Chloridazon, Metamitron, and Terbuthylazine

A biotype of Amaranthus retroflexus in Italy, first identified in 1999, exhibits confirmed resistance to chloridazon/pyrazon, metamitron, and terbuthylazine, with potential cross-resistance to other Group 5 (PSII Serine 264 Binder) herbicides [1]. This resistance is likely conferred by a target-site mutation (S264G) in the psbA gene [2]. The co-occurrence of resistance to multiple PSII inhibitors implies that substituting one with another in the same HRAC group will not circumvent resistance in this population.

Herbicide Resistance PSII Inhibitors Weed Management

Validated Application Scenarios for Chloridazon Based on Quantitative Evidence


Analytical Reference Standard for Metabolite Monitoring in Groundwater Studies

Chloridazon reference material is essential for developing and validating LC-MS/MS methods to quantify its persistent metabolites DPC and MDPC in environmental water samples. Studies confirm these metabolites remain detectable in groundwater over a decade after application cessation, making them critical long-term markers for contamination assessments [1].

Pre-Emergence Broadleaf Weed Control in Sugar Beet Where Grass Pressure Is Minimal

Chloridazon's confirmed inefficacy against Panicum spp. [2] dictates its use only in fields where grass weeds are absent or managed by separate interventions. Its potency against many annual broadleaf weeds, with specific ED90 data for Portulaca oleracea [3], guides dose calibration for targeted species.

Component in Synergistic Herbicide Mixtures with Lenacil

Binary mixtures of chloridazon and lenacil produce enhanced phytotoxicity beyond additive expectations [4]. Formulators can exploit this synergy to reduce total active ingredient loading while maintaining weed control efficacy in sugar beet and other labeled crops.

Soil Persistence Studies Under Cool, Moist Conditions

Chloridazon's extended half-life of 76 days at 10°C and 22% soil moisture, compared to 40 days for metamitron [5], makes it a model compound for studying the environmental fate of PSII inhibitors in temperate climates and for assessing carryover risks to rotational crops.

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41 linked technical documents
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